2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to ensure the efficient formation of the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine functionality, allowing for selective reactions and modifications. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Quisqualic acid analogs: These analogs contain similar structural features and are used in the study of neurotransmitter systems.
Uniqueness
2-(tert-Butoxycarbonyl)-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its combination of the Boc protecting group and the difluoro-tetrahydroisoquinoline core. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H17F2NO4 |
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Molecular Weight |
313.30 g/mol |
IUPAC Name |
4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c1-14(2,3)22-13(21)18-7-10-6-9(12(19)20)4-5-11(10)15(16,17)8-18/h4-6H,7-8H2,1-3H3,(H,19,20) |
InChI Key |
GCUWDENMRCWKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)C(=O)O)C(C1)(F)F |
Origin of Product |
United States |
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